3-(Bromomethyl)-1-ethylpyrrolidine
Description
This compound is likely utilized as an alkylating agent or intermediate in organic synthesis and pharmaceutical research. Bromomethyl groups are highly reactive, enabling nucleophilic substitution reactions, while the ethyl group may influence steric effects and solubility.
Properties
CAS No. |
61472-13-7 |
|---|---|
Molecular Formula |
C7H14BrN |
Molecular Weight |
192.10 g/mol |
IUPAC Name |
3-(bromomethyl)-1-ethylpyrrolidine |
InChI |
InChI=1S/C7H14BrN/c1-2-9-4-3-7(5-8)6-9/h7H,2-6H2,1H3 |
InChI Key |
NHQOTAGIRMJBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure and Substituent Analysis
The table below highlights key structural and functional differences between 3-(Bromomethyl)-1-ethylpyrrolidine and related compounds:
Key Observations:
- Bromine Reactivity : Bromomethyl/phenyl groups enhance electrophilicity, enabling cross-coupling or alkylation reactions. Ethyl 6-bromo-pyrrolopyridine derivatives are used in medicinal chemistry due to their fused heterocyclic core .
- Substituent Effects : Boc-protected analogs (e.g., 1-Boc-3-(bromomethyl)pyrrolidine) offer stability during synthesis but require deprotection steps . Ethyl groups in this compound may improve lipophilicity compared to methyl or Boc analogs.
Research Findings and Challenges
- Synthetic Limitations : Boc-protected analogs require additional steps for deprotection, increasing synthesis complexity .
- Reactivity Trade-offs : While bromomethyl groups are highly reactive, they may also lead to off-target reactions in biological systems.
- Structural Optimization : Substituting ethyl for methyl (e.g., in this compound vs. 3-(4-Bromophenyl)-1-methylpyrrolidine) can fine-tune solubility and metabolic stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-1-ethylpyrrolidine, and what factors influence reaction yield and purity?
- Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine derivatives using bromomethylating agents. For example, allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) can be employed in acetonitrile as a solvent, with reaction conditions optimized for temperature and stoichiometry to avoid side reactions like over-alkylation . Key factors affecting yield include the purity of starting materials, solvent choice, and reaction time. Impurities such as unreacted intermediates or diastereomers can be minimized by column chromatography or recrystallization.
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with the bromomethyl group appearing as a distinct singlet or multiplet in the ¹H NMR spectrum (δ ~3.5–4.0 ppm). Mass spectrometry (MS) provides molecular weight verification (expected m/z for C₇H₁₄BrN: ~208–210). Purity analysis can be conducted via High-Performance Liquid Chromatography (HPLC) with UV detection, using a C18 column and acetonitrile/water mobile phase. Physical properties like boiling point and density (analogous to its chloromethyl counterpart) should be cross-referenced with literature .
Advanced Research Questions
Q. What strategies can be employed to optimize regioselectivity in alkylation reactions using this compound as a reagent?
- Methodological Answer : Regioselectivity in alkylation depends on steric and electronic factors. For instance, bulky nucleophiles may favor attack at the less hindered carbon of the bromomethyl group. Computational tools like Density Functional Theory (DFT) can predict reactive sites by analyzing electron density maps. Experimental optimization involves varying solvents (e.g., polar aprotic vs. non-polar) and catalysts (e.g., phase-transfer catalysts). Reaction monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps identify optimal termination points to prevent byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
